molecular formula C19H6F6O6 B093865 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride CAS No. 1107-00-2

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride

Cat. No.: B093865
CAS No.: 1107-00-2
M. Wt: 444.2 g/mol
InChI Key: QHHKLPCQTTWFSS-UHFFFAOYSA-N
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Description

1,3-Isobenzofurandione, 5,5’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- is a heterocyclic compound with a unique structure and a wide range of applications in scientific research. This compound is highly fluorinated and consists of a three-membered ring structure with two oxygen atoms and one carbon atom. It is a colorless solid with a melting point of 44.5 °C and a boiling point of 149 °C .

Scientific Research Applications

1,3-Isobenzofurandione, 5,5’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Isobenzofurandione, 5,5’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- typically involves the reaction of 1,3-isobenzofurandione with a fluorinated compound under controlled conditions. One common method is the reaction of 1,3-isobenzofurandione with hexafluoropropane in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale polymerization reactions. The compound is polymerized with 4,4’-oxybis[benzenamine] to produce high-performance polymers with excellent mechanical properties and chemical resistance .

Chemical Reactions Analysis

Types of Reactions

1,3-Isobenzofurandione, 5,5’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, and substituted forms .

Properties

IUPAC Name

5-[2-(1,3-dioxo-2-benzofuran-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H6F6O6/c20-18(21,22)17(19(23,24)25,7-1-3-9-11(5-7)15(28)30-13(9)26)8-2-4-10-12(6-8)16(29)31-14(10)27/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHKLPCQTTWFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(C3=CC4=C(C=C3)C(=O)OC4=O)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H6F6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061487
Record name 5,5'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-bis(1,3-isobenzofurandione)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107-00-2
Record name 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-
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Record name 5,5'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-bis(1,3-isobenzofurandione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]diphthalic anhydride
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Record name 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride
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